Avobenzone

Catalog No.
S8074927
CAS No.
23644-60-2
M.F
C20H22O3
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avobenzone

CAS Number

23644-60-2

Product Name

Avobenzone

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3

InChI Key

XNEFYCZVKIDDMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Solubility

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w
Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC

Description

Avobenzone is a member of dihydrochalcones.
Avobenzone is dibenzoyl methane derivative. It is oil soluble ingredient. Avobenzone has the ability to absorb ultraviolet light over wider range of wavelengths. It is included in many commercially available sunscreens which are used as wide spectrum sunscreens. Avobenzone is very sensitive to light, to increase its stability and duration of action, photostablizers are added in the sunscreen product. Avobenzone has an absorption maximum of 357 nm. Sunscreens containing avobenzone is indicated for providing protection from the sun. In addition to limiting the skin's exposure to the sun, using sunscreen agents may help reduce long-term sun damage such as premature aging of the skin and skin cancer.
Avobenzone is a sunscreen blocker. Avobenzone is a topical, broad range UV protector and blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. (NCI05)
See also: Avobenzone; Dimethicone; Homosalate; Octisalate (component of); Avobenzone; Octinoxate; Oxybenzone (component of); Avobenzone; ecamsule; octocrylene (component of) ... View More ...

Avobenzone, chemically known as Butyl Methoxydibenzoylmethane, is a widely used organic compound primarily recognized for its role as a sunscreen agent. It is a dibenzoylmethane derivative that absorbs ultraviolet A (UVA) rays, providing broad-spectrum protection against harmful solar radiation. Avobenzone is characterized by its whitish to yellowish crystalline powder form and has a peak absorbance of approximately 357 nm in solution. It is soluble in certain organic solvents such as isopropanol and dimethyl sulfoxide but is insoluble in water .

Avobenzone's sun protection mechanism relies on its ability to absorb UV radiation, particularly UVA rays []. When UV light hits avobenzone molecules, the energy from the light excites electrons in the molecule. This absorption effectively reduces the amount of UV radiation reaching the skin.

The safety of avobenzone in sunscreens is a subject of ongoing research. Some studies suggest potential endocrine disruption or allergic reactions []. Regulatory bodies like the US Food and Drug Administration (FDA) have established safety guidelines for avobenzone use in sunscreens [].

  • Understanding its effectiveness and mechanisms of action in sun protection: Researchers are interested in how avobenzone absorbs UV radiation and protects the skin from its harmful effects. Studies investigate the specific wavelengths of UV light that avobenzone absorbs and how it interacts with other sunscreen ingredients to provide broad-spectrum protection.
  • Improving its stability and efficacy in sunscreens: A known challenge with avobenzone is its tendency to degrade when exposed to sunlight, which can reduce its effectiveness. Scientific research explores methods to improve avobenzone's stability in sunscreens. This includes strategies like encapsulation, incorporation of antioxidant ingredients, and formulation techniques to minimize photodegradation.

Here are some resources for further scientific reading on avobenzone:

  • Characterization of the UVA protection provided by avobenzone, zinc oxide, and titanium dioxide in broad-spectrum sunscreen products: PubMed link
  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization:
, notably photodegradation when exposed to ultraviolet light. This degradation can lead to the formation of free radicals, which may result in oxidative stress and potential cellular damage. The compound exists in two tautomeric forms: keto and enol, with the enol form predominating in solution due to stabilization through intramolecular hydrogen bonding. In the presence of heavy metal ions, avobenzone can form colored complexes, while interactions with chlorine or other disinfectants can lead to the generation of potentially harmful by-products .

Avobenzone has been shown to exhibit endocrine-disrupting properties, affecting hormone function by blocking testosterone activity in cellular studies. It is also associated with allergic reactions such as photocontact dermatitis in sensitive individuals. Its ability to generate free radicals upon photodegradation raises concerns regarding its safety and efficacy as a sunscreen agent . Additionally, avobenzone has been identified as a metabolic disrupting obesogen, suggesting its involvement in weight gain predisposition .

The synthesis of avobenzone typically involves a Claisen condensation reaction between 4-tert-butylbenzoic methyl ester and 4-methoxyacetophenone in the presence of sodium amide or potassium methoxide as a base. This reaction is conducted in toluene and can yield up to 95% product purity under optimized conditions . The compound's synthesis is notable for its relatively straightforward methodology, allowing for efficient production.

Research indicates that avobenzone interacts negatively with several other sunscreen ingredients and environmental factors. For instance, when combined with mineral UV filters like zinc oxide or titanium dioxide without appropriate coatings, avobenzone's stability can be compromised. Additionally, avobenzone's breakdown products can cause allergic reactions and have been linked to systemic absorption into human tissues, raising concerns about long-term health effects . Studies have also shown that avobenzone can react with chlorine in swimming pools to form toxic by-products, emphasizing the need for further investigation into its environmental impact .

Several compounds share similarities with avobenzone in terms of their use as UV filters or sunscreen agents. Here are some notable examples:

Compound NameTypeUV Spectrum CoverageStabilityUnique Features
OxybenzoneChemical UV FilterUVA/UVBModerateKnown for endocrine disruption; widely used
OctocryleneChemical UV FilterUVA/UVBModerateOften used as a stabilizer for other sunscreens
Zinc OxideMineral UV FilterBroad SpectrumHighProvides physical barrier; less irritating
Titanium DioxideMineral UV FilterBroad SpectrumHighNon-irritating; stable under sunlight
HomosalateChemical UV FilterUVBModerateCommonly used alongside avobenzone

Uniqueness of Avobenzone: Avobenzone's primary distinction lies in its ability to absorb UVA rays specifically, making it one of the few effective chemical filters for this spectrum. Its susceptibility to photodegradation necessitates the use of stabilizers, which can complicate formulations compared to more stable mineral alternatives like zinc oxide and titanium dioxide.

Physical Description

Liquid; Other Solid
Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline]

Color/Form

Crystals from methanol
Off-white to yellowish, crystalline powde

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

310.15689456 g/mol

Monoisotopic Mass

310.15689456 g/mol

Heavy Atom Count

23

Odor

Slightly aromatic
Weak odo

Melting Point

83.5 °C

UNII

G63QQF2NOX

Drug Indication

Sun protection factor, added in the sunscreen products for its wide spectrum ultraviolet absorption properties.

Therapeutic Uses

Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
Sunscreen agents are indicated for the prevention of sunburn. In addition to limiting the skin's exposure to the sun, using sunscreen agents regularly when in the sun may help reduce long-term sun damage such as premature aging of the skin and skin cancer. /Sunscreen agents, topical; Included in US product labeling/
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Mechanism of Action

It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0.0000014 [mmHg]

Absorption Distribution and Excretion

Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Wikipedia

Avobenzone
Trimethylolpropane_triacrylate

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for AVOBENZONE (11 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

Methods of Manufacturing

K.-F. De Polo, Germany 2945125; idem, United States of America 4387089 (1980, 1983 both to Givaudan)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)-: ACTIVE
Sunscreens are available in a variety of dosage forms and formulations. ... Because these formulations frequently change and the manufacturers often are reluctant to reveal specific ingredients in their formulations, a listing of commercially available sunscreens is not included in this monograph. /Sunscreens/

Analytic Laboratory Methods

HPLC determination in cosmetics
Analyte: avobenzone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: avobenzone; matrix: chemical purity; procedure: gas chromatography with flame ionization detection with comparison to standards

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store below 40 °C (104 °F), preferably between 15 and 30 deg. C (59 and 86 deg. F), unless otherwise specified by manufacturer. /Sunscreen agents, topical/

Interactions

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-11-23
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